molecular formula C12H18ClN3O B1478788 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097991-93-8

3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478788
CAS No.: 2097991-93-8
M. Wt: 255.74 g/mol
InChI Key: ZDRQXTJGBJNYON-UHFFFAOYSA-N
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Description

3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H17ClN3O and a molecular weight of 254.74 g/mol . This molecule features a piperidine ring substituted at one nitrogen with a chloro-propanone chain and at the 4-position with a 1-methyl-1H-pyrazole group, making it a valuable building block in medicinal and synthetic chemistry. Piperidine and pyrazole derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules . Specifically, pyrazole-based compounds are found in several FDA-approved drugs and are frequently synthesized via multicomponent reactions for their diverse therapeutic potential . While the specific biological applications and mechanism of action for this particular compound are not detailed in the available literature, its structural features make it a compound of interest for researchers exploring new pharmacological agents, particularly in the development of targeted therapies. As a key synthetic intermediate, it can be used to create more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQXTJGBJNYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, with the CAS number 2097991-93-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12_{12}H18_{18}ClN3_3O, with a molecular weight of approximately 241.74 g/mol. The compound features a chlorinated propanone structure linked to a piperidine and pyrazole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H18_{18}ClN3_3O
Molecular Weight241.74 g/mol
LogP-0.19
Polar Surface Area (Ų)58
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those structurally related to this compound. For instance, compounds with similar pyrazole structures demonstrated significant activity against various pathogens with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Compound A0.220.5Bactericidal
Compound B0.250.4Bactericidal
Compound C0.300.6Fungicidal

The biological activity of this compound may be attributed to its ability to inhibit key enzymes and disrupt microbial cell functions. For example, studies indicate that similar compounds exhibit inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .

Study on Pyrazole Derivatives

A study published in the American Chemical Society evaluated various pyrazole derivatives for their antimicrobial properties and found that certain derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole . This suggests that compounds like this compound could enhance the efficacy of existing treatments.

Hemolytic Activity

Another critical aspect of evaluating new compounds is their safety profile. In vitro tests revealed that certain pyrazole derivatives exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety margin compared to Triton X-100 . This suggests that compounds related to our target may be non-toxic at therapeutic concentrations.

Comparison with Similar Compounds

Compound A : (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one ()

  • Structure: Replaces the 3-chloro and methyl-pyrazole groups with a phenyl ring and an amino group.
  • Synthesis : Derived from a chiral template via diastereomeric separation ().
  • Key Difference : The absence of the chloro group and pyrazole ring reduces electrophilic reactivity but introduces stereochemical complexity.

Compound B : 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one ()

  • Structure: Features a 3-chloroanilino substituent and dimethylpyrazole instead of methylpyrazole-piperidine.
  • Application : Pyrazole derivatives like this are studied for antimicrobial and antitumor activities ().

Analogues with Piperidine and Heterocyclic Modifications

Compound C : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one ()

  • Structure : Replaces the methyl-pyrazole with a thiazole-dihydroisoxazole system.
  • Application : Patented as a fungicide for crop protection ().
  • Key Difference : The thiazole-isoxazole system increases hydrogen-bonding capacity, enhancing fungicidal activity.

Compound D : 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one ()

  • Structure : Substitutes methyl-pyrazole with thiomorpholine.
  • Key Difference : The sulfur atom in thiomorpholine improves solubility in polar solvents compared to the pyrazole variant.

Propan-1-one Derivatives with Bioactive Substituents

Compound E : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one ()

  • Structure : Contains a dihydro-pyrazoline ring with chlorophenyl and isopropylphenyl groups.
  • Application : Pyrazoline derivatives exhibit antitumor, antimicrobial, and antioxidant properties ().

Compound F : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()

  • Structure: Extends the propanone backbone to an α,β-unsaturated ketone with dichlorophenyl and methoxyphenyl groups.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Target Compound C₁₂H₁₈ClN₃O 255.74 Chloro, methyl-pyrazole-piperidine Research chemical (discontinued)
Compound A C₁₄H₁₈N₂O 230.31 Phenyl, amino-piperidine Chiral synthesis intermediate
Compound B C₁₃H₁₅ClN₄O 278.74 3-Chloroanilino, dimethylpyrazole Antimicrobial studies
Compound C C₁₉H₂₀N₃O₂S 365.45 Thiazole-dihydroisoxazole, piperidine Agricultural fungicide
Compound D C₁₂H₂₁ClN₂OS 276.83 Thiomorpholine-piperidine Solubility-enhanced analogue
Compound E C₁₉H₂₀ClN₃O 341.84 Dihydro-pyrazoline, chlorophenyl Antitumor research
Compound F C₂₅H₁₉Cl₂N₂O₂ 453.34 α,β-unsaturated ketone, dichlorophenyl Crystal structure analysis

Key Findings and Implications

Structural Flexibility: The piperidine-propanone scaffold allows diverse substitutions (e.g., chloro, pyrazole, thiazole), enabling tailored physicochemical and bioactive properties.

Bioactivity Trends: Pyrazole and pyrazoline derivatives (Compounds B, E, F) show pronounced antimicrobial and antitumor activity, likely due to nitrogen-rich heterocycles interacting with biological targets ().

Agricultural Applications : Thiazole-isoxazole modifications (Compound C) enhance fungicidal efficacy, highlighting the importance of heterocyclic diversity in agrochemical design ().

Synthetic Challenges : Diastereomeric separation () and stability issues (e.g., discontinued status of the target compound) underscore the need for robust synthetic protocols.

Preparation Methods

Preparation of the Piperidinyl-Pyrazole Intermediate

The piperidine ring bearing the 1-methyl-1H-pyrazol-3-yl substituent is typically prepared via nucleophilic substitution or coupling reactions involving:

  • Starting from 4-hydroxypiperidine or 4-aminopiperidine derivatives.
  • Introduction of the 1-methyl-1H-pyrazol-3-yl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the pyrazole precursor used.
  • Use of palladium-catalyzed cross-coupling reactions with reduced palladium catalyst loading (0.5–2 mol%) to improve cost-efficiency and reduce metal contamination, as reported in related patent literature for pyrazole derivatives.

Introduction of the 3-Chloropropanoyl Group

The key step to obtain the 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves acylation of the piperidine nitrogen with a 3-chloropropanoyl chloride or equivalent reagent. Typical conditions include:

  • Reaction of the piperidinyl-pyrazole intermediate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
  • Solvents such as dichloromethane or N-methylpyrrolidone (NMP) are commonly employed.
  • Reaction temperature is generally controlled between 0°C to room temperature to minimize side reactions.
  • Post-reaction workup involves aqueous washes and purification by chromatography or crystallization.

Purification and Yield Optimization

  • Activated carbon and celite treatment in methanol can be applied to remove impurities.
  • Controlled distillation of methanol followed by addition of water and sodium hydroxide facilitates precipitation of the product.
  • The entire process can achieve overall yields exceeding 80% when optimized, as demonstrated in analogous pyrazole-piperidine compounds.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Piperidine-Pyrazole coupling Pd catalyst (0.5–2 mol%), pyrazole derivative Acetonitrile-water Room temperature 75–85 Reduced Pd loading, no distillation
Acylation 3-chloropropanoyl chloride, base (e.g., DIEA) DCM or NMP 0–25°C 70–80 Controlled temperature, base present
Purification Activated carbon, celite treatment, precipitation Methanol, water Ambient Removes impurities, improves purity
Overall Multi-step synthesis ~80 Optimized for scale-up and yield

Research Findings and Improvements

  • Recent patent disclosures emphasize minimizing expensive palladium catalyst usage and avoiding cumbersome distillation steps to improve scalability and cost-effectiveness.
  • The use of biphasic solvent systems (acetonitrile-water) facilitates easier isolation of intermediates without distillation, enhancing process practicality.
  • Modifications in the pyrazole substitution pattern, such as methylation at the 1-position, have been shown to enhance biological activity and may influence synthetic route efficiency.
  • Reaction conditions such as temperature, solvent choice, and base selection are critical to maximize yield and minimize side products.

Q & A

Q. What are the key safety protocols for handling 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one in laboratory settings?

Methodological Answer: This compound requires strict safety measures due to its flammability (H228), toxicity (H301/H311), and environmental hazards (H410). Critical protocols include:

  • Storage: Maintain in a dry, cool (<50°C) environment under inert gas (N₂/Ar) to prevent decomposition .
  • Handling: Use explosion-proof equipment (P241), anti-static tools (P243), and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles (P280) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water contact to prevent exothermic reactions (P223/P273) .

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

Methodological Answer: Synthesis optimization involves:

  • Reaction Conditions: Use anhydrous solvents (e.g., DMF) under nitrogen atmosphere (P231) to minimize side reactions. Maintain temperatures between 0–5°C during exothermic steps to control reactivity .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Catalysts: Optimize stoichiometry of coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperidine and pyrazole moieties .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.8–2.1 ppm (piperidine CH₂), δ 3.7 ppm (N-methyl pyrazole), and δ 4.3 ppm (ketone-adjacent CH₂) confirm backbone connectivity .
    • ¹³C NMR: Carbonyl signal at ~205 ppm (C=O) and aromatic carbons (100–150 ppm) validate substituent positions .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 308.1 (calculated: 308.08) .
  • IR Spectroscopy: Stretching at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-N) confirms functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Cellular Models: Compare activity in immortalized cell lines (e.g., HEK293) vs. primary cells to assess receptor expression variability. Use siRNA knockdown to confirm target specificity .
  • Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Validate solubility via dynamic light scattering (DLS) .
  • Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., known kinase inhibitors) to normalize inter-assay variability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive). For example, increased Km with unchanged Vmax suggests competitive binding .
  • Docking Simulations: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PI3Kγ, PDB: 5FXR) to predict binding poses. Validate with mutagenesis (e.g., Ala-scanning at predicted binding residues) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and enthalpy changes to assess thermodynamic driving forces .

Q. How can researchers address instability of this compound during long-term storage?

Methodological Answer:

  • Degradation Pathways: Identify via accelerated stability studies (40°C/75% RH for 6 months). LC-MS analysis of degraded samples typically shows hydrolysis of the chloroacetone moiety .
  • Stabilizers: Add antioxidants (0.1% BHT) or desiccants (silica gel) to storage vials. Use amber glass containers to prevent photodegradation (P410) .
  • Lyophilization: For aqueous solutions, lyophilize and store at -20°C under argon to extend shelf life >12 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

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